molecular formula C13H10N2O3 B1581552 Benzoic acid, 4-[(4-hydroxyphenyl)azo]- CAS No. 2497-38-3

Benzoic acid, 4-[(4-hydroxyphenyl)azo]-

Cat. No.: B1581552
CAS No.: 2497-38-3
M. Wt: 242.23 g/mol
InChI Key: HLVCZTOFOWHIJZ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Identity

Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is a synthetic aromatic azo compound with systematic IUPAC nomenclature 4-[(4-hydroxyphenyl)diazenyl]benzoic acid . Its molecular formula is $$ \text{C}{13}\text{H}{10}\text{N}{2}\text{O}{3} $$, with a molecular weight of 242.23 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 105299-45-4, 2497-38-3
SMILES Oc1ccc(cc1)N=Nc2ccc(cc2)C(O)=O
InChIKey HLVCZTOFOWHIJZ-UHFFFAOYSA-N
Melting Point 266–280°C (decomposition)

The compound is also known by synonyms such as 4'-Hydroxyazobenzene-4-carboxylic Acid and 4-(4-Hydroxyphenylazo)benzoic acid . Its structure features a diazenyl group (-N=N-) bridging a 4-hydroxyphenyl moiety and a benzoic acid group, conferring distinct photochemical and coordination properties.

Historical Development and Discovery

The synthesis of azo dyes began in the mid-19th century following William Perkin’s discovery of mauveine in 1856. Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, emerged as part of efforts to expand the color palette and functional versatility of azo compounds. Early synthetic routes involved diazo coupling reactions between 4-hydroxyaniline derivatives and benzoic acid precursors.

Modern advancements, such as microwave-assisted synthesis (e.g., using water as a solvent) and condensation reactions in polar high-boiling solvents (e.g., tetramethylene sulfone), have optimized yields (>80%) and reduced reaction times. These methods reflect the compound’s role in bridging traditional dye chemistry and contemporary materials science.

Structural Classification and Relation to Azo Compounds

The compound belongs to the aryl azo subclass, characterized by a -N=N- linkage between two aromatic rings. Its structure includes:

  • A 4-hydroxyphenyl group (electron-donating -OH substituent).
  • A 4-carboxyphenyl group (electron-withdrawing -COOH substituent).

This configuration places it within the broader family of acid azo dyes , which exhibit affinity for polar substrates like wool and silk. Compared to simpler azo dyes (e.g., methyl orange or Congo red), the presence of both hydroxyl and carboxylic acid groups enhances its solubility in aqueous alkaline media and potential for metal coordination.

Table 1: Comparative Analysis of Azo Dyes

Compound Functional Groups Application
Benzoic acid, 4-[(4-hydroxyphenyl)azo]- -OH, -COOH pH-sensitive dyes, sensors
Methyl orange -SO₃H, -N(CH₃)₂ Acid-base indicator
Congo red -SO₃H, -NH₂ Histological staining

Isomeric Forms and Stereochemical Considerations

The compound exhibits E/Z (trans/cis) isomerism due to the restricted rotation around the azo bond. The E-isomer (trans configuration) is thermodynamically stable, with a planar geometry and N-N bond length of 1.189 Å. In contrast, the Z-isomer (cis configuration) is nonplanar, with a dihedral angle of 173.5° and a longer N-N bond (1.251 Å).

Key Isomerization Properties :

  • Thermal Stability : The E→Z transition requires ~100 kJ/mol, making thermal isomerization negligible at room temperature.
  • Photoisomerization : UV light (300–400 nm) induces E→Z conversion, while visible light (450–550 nm) reverses it. This property is exploited in photoresponsive materials.

Figure 1 : Energy diagram of E/Z isomerization (hypothetical):
$$
\Delta G^\ddagger \approx 100 \, \text{kJ/mol} \quad \text{(E→Z)}
$$
$$
\lambda{\text{max}} \, (\text{E}) = 340 \, \text{nm}, \quad \lambda{\text{max}} \, (\text{Z}) = 450 \, \text{nm}
$$

The stereochemistry influences optical properties, with the Z-isomer often exhibiting bathochromic shifts in absorption spectra.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N2O3/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17)18/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVCZTOFOWHIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062469
Record name Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2497-38-3
Record name 4-[(4-Hydroxyphenyl)azo]benzoic acid
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Record name Benzoic acid, 4-(2-(4-hydroxyphenyl)diazenyl)-
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Record name Benzoic acid, 4-[2-(4-hydroxyphenyl)diazenyl]-
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Record name Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
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Record name 4'-Hydroxyazobenzene-4-carboxylic Acid
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Biological Activity

Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, antifungal, and other medicinal properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is C₁₃H₁₀N₂O₃, with a molecular weight of 242.23 g/mol. The compound features an azo group (-N=N-) linking two aromatic rings, which is crucial for its biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of azo derivatives of 4-hydroxybenzoic acid. A notable study synthesized several azo compounds and evaluated their efficacy against various bacterial strains.

Table 1: Antibacterial Activity Against Different Bacteria

CompoundConcentration (mg/mL)Zone of Inhibition (mm)
4a0.510
4b1.012
4c1.518
4d2.011
4e2.510
4f3.016
Average - 14

The study indicated that compounds such as 4c exhibited the highest antibacterial activity against Escherichia coli, with a maximum zone of inhibition reaching 18 mm at a concentration of 1.5 mg/mL . Similarly, other compounds showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa.

Antifungal Activity

In addition to antibacterial properties, Benzoic acid derivatives also exhibit antifungal activity. Research has shown that these compounds can inhibit the growth of various fungal pathogens.

Table 2: Antifungal Efficacy

CompoundConcentration (mg/mL)Zone of Inhibition (mm)
Compound A0.515
Compound B1.018
Compound C1.520

The results indicated that the azo compounds demonstrated considerable antifungal effects, particularly at higher concentrations .

The mechanism by which Benzoic acid, 4-[(4-hydroxyphenyl)azo]- exerts its biological effects is primarily attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes within the pathogens. The presence of the azo group enhances the compound's lipophilicity, allowing better penetration into bacterial cells.

Binding Studies

Further research has explored the binding interactions between Benzoic acid derivatives and proteins such as bovine serum albumin (BSA). The binding studies revealed that the azo form exhibited multiple binding sites on BSA, indicating potential for therapeutic applications .

Table 3: Binding Parameters

FormBinding SitesEnthalpy Change (kJ/mol)Entropy Change (kJ/mol·K)
Azo3.2-15+0.1
Hydrazone0.7-10+0.05

These findings suggest that the interactions between the compound and serum proteins could influence its pharmacokinetics and bioavailability .

Case Studies

One significant case study involved the application of Benzoic acid derivatives in treating infections caused by resistant bacterial strains. The study reported successful outcomes in vitro, demonstrating effective bacterial inhibition and suggesting potential for clinical applications in antibiotic-resistant infections .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₀N₂O₃
  • Molecular Weight : 242.23 g/mol
  • Chemical Structure : The compound features an azo group (-N=N-) that links two aromatic rings, significantly influencing its biological activity.

Chemistry

  • Reagent in Organic Synthesis :
    • Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is utilized as a reagent in various organic synthesis reactions, particularly for the preparation of azo dyes and related compounds.
    • It can undergo oxidation to form quinones or reduction to yield primary amines.
  • Chemical Reactions :
    • Oxidation : Utilizes oxidizing agents like potassium permanganate.
    • Reduction : Commonly reduced using sodium dithionite.
    • Substitution : Hydroxy and carboxy groups participate in substitution reactions with nucleophiles.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateQuinones
ReductionSodium dithionitePrimary amines
SubstitutionVarious nucleophilesSubstituted phenols

Biology

  • Antibacterial Activity :
    • Research indicates that the compound exhibits significant antibacterial properties against various strains of bacteria.
    • A study demonstrated that at a concentration of 1.5 mg/mL, it showed an inhibition zone of 18 mm against Escherichia coli.
Bacterial StrainConcentration (mg/mL)Zone of Inhibition (mm)
E. coli1.518
Staphylococcus aureus2.011
Pseudomonas aeruginosa2.510
  • Antifungal Activity :
    • The compound also demonstrates antifungal properties, inhibiting various fungal pathogens effectively at higher concentrations.
CompoundConcentration (mg/mL)Zone of Inhibition (mm)
Compound A1.520
Compound B1.018

Medicine

  • Drug Delivery Systems :
    • Investigated for its potential use in drug delivery systems due to its ability to bind with proteins such as bovine serum albumin (BSA). Binding studies revealed multiple binding sites which could enhance therapeutic efficacy.
  • Therapeutic Applications :
    • Case studies highlight its effectiveness against antibiotic-resistant bacterial strains, suggesting potential for clinical applications in treating resistant infections.

Binding Studies

Binding interactions between Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and proteins have been explored to understand its pharmacokinetics better:

FormBinding SitesEnthalpy Change (kJ/mol)Entropy Change (kJ/mol·K)
Azo3.2-15+0.1
Hydrazone0.7-10+0.05

These findings indicate that the compound's interactions with serum proteins are crucial for determining its bioavailability and therapeutic potential.

Case Studies

One notable case study involved the application of Benzoic acid derivatives in treating infections caused by resistant bacterial strains, showcasing successful outcomes in vitro with effective bacterial inhibition. This underscores the compound's potential utility in clinical settings, particularly as antibiotic resistance becomes a growing concern.

Preparation Methods

Diazotization and Azo Coupling Approach

General Principle:
The primary method for synthesizing Benzoic acid, 4-[(4-hydroxyphenyl)azo]- involves the diazotization of a primary aromatic amine to form a diazonium salt, which then couples with 4-hydroxybenzoic acid acting as a nucleophile.

Detailed Procedure:

  • A primary aromatic amine is dissolved in an acidic medium (usually hydrochloric acid) and cooled to 0–5 °C.
  • Sodium nitrite solution is added slowly to form the diazonium salt under controlled temperature to prevent decomposition.
  • The freshly prepared diazonium salt solution is then added dropwise to an alkaline solution (e.g., 10% NaOH) of 4-hydroxybenzoic acid, maintained at low temperature (5–10 °C).
  • The coupling reaction proceeds with stirring for 20–40 minutes, producing the azo compound as a colored precipitate.
  • The product is filtered, washed with water, and recrystallized from ethanol to purify.

Reaction Scheme:

Aromatic Amine → (Diazotization) → Diazonium Salt → (Coupling with 4-Hydroxybenzoic acid) → Benzoic acid, 4-[(4-hydroxyphenyl)azo]-

Yields and Characterization:

  • Yields are generally high, often above 90%.
  • The product is characterized by melting point determination, UV-Vis spectroscopy (showing azo chromophore absorption), and NMR spectroscopy confirming the aromatic and azo linkages.

Specific Synthesis via Previously Reported Di-Azo Coupling Procedures

A more specific synthesis of 4-(4-hydroxy-phenylazo)benzoic acid has been reported with the following key points:

  • The diazotization and coupling steps follow established di-azo coupling protocols.
  • The final product is obtained in a yield of approximately 93.7%.
  • Characterization by ^1H NMR (500 MHz, THF-d8) shows aromatic proton signals consistent with the azo compound structure: δ 8.14 (d, J = 8.2 Hz, 2H), 7.90–7.83 (m, 4H), 6.93–6.87 (m, 2H).

Post-Synthesis Functionalization (Example: Allyloxy Substitution)

Following the preparation of the parent azo compound, further functionalization can be performed to modify properties:

  • The hydroxy group of 4-(4-hydroxy-phenylazo)benzoic acid can be alkylated by reacting with allyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80 °C for 5 hours.
  • The reaction mixture is then poured into deionized water, and the product is extracted and purified.

Summary Table of Preparation Methods

Method No. Key Steps Reaction Conditions Yield (%) Characterization Techniques Notes
1 Diazotization + Coupling with 4-Hydroxybenzoic acid 0–5 °C diazotization, alkaline coupling at 5–10 °C >90 Melting point, UV-Vis, NMR Standard azo dye synthesis
2 Di-azo coupling (literature method) Follow reported di-azo coupling 93.7 ^1H NMR (THF-d8) High purity, well-characterized
3 Post-synthesis alkylation (allylation) 80 °C, DMF, K2CO3, 5 h Not specified NMR, extraction purification Functionalization of hydroxy group
4 Hydrazide intermediate route Reflux with hydrazine hydrate ~80 Melting point, crystallization Alternative route for related azo derivatives

Research Findings and Notes

  • The diazotization-coupling method is the most widely used and reliable for synthesizing azo compounds like Benzoic acid, 4-[(4-hydroxyphenyl)azo]-. The reaction conditions are mild and allow for high yields and purity.
  • The reaction temperature control is critical to avoid decomposition of diazonium salts and to ensure selective coupling.
  • Post-synthesis modifications can tailor solubility and reactivity, such as allylation of the phenolic hydroxyl group.
  • Hydrazide routes provide synthetic versatility for related azo compounds, though they are less direct for this specific compound.

Q & A

Q. What are the recommended synthetic routes for preparing benzoic acid, 4-[(4-hydroxyphenyl)azo]-, and how can purity be optimized?

The compound is typically synthesized via a diazo coupling reaction between 4-hydroxyaniline and 4-aminobenzoic acid under acidic conditions. Key steps include:

  • Diazotization : Treat 4-hydroxyaniline with NaNO₂ and HCl at 0–5°C to generate the diazonium salt.
  • Coupling : React the diazonium salt with 4-aminobenzoic acid in a buffered solution (pH ~8–9) to form the azo bond .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and confirm structure using UV-Vis (λmax ~450 nm for azo chromophore) .

Q. Which spectroscopic techniques are most effective for characterizing benzoic acid, 4-[(4-hydroxyphenyl)azo]-?

  • UV-Vis Spectroscopy : Identifies the azo bond’s π→π* transition (λmax ~450 nm) and monitors pH-dependent tautomerism (e.g., enol-keto forms) .
  • FT-IR : Key peaks include O–H stretching (3200–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and N=N (1440–1460 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carboxyl protons (δ 12–13 ppm). Use DMSO-d₆ to resolve hydroxyl and carboxylic acid protons .

Q. What solvent systems are suitable for studying the compound’s solubility and stability?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alkaline aqueous solutions (pH >10). Stability studies suggest:

  • Photodegradation : Susceptible to UV light; store in amber vials.
  • Thermal Stability : Decomposes above 200°C; use TGA/DSC for precise analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in azo bond formation be addressed during synthesis?

Competing para/ortho coupling can occur due to electron-donating groups on the aromatic ring. Mitigation strategies:

  • pH Control : Maintain alkaline conditions (pH 8–9) to favor para substitution .
  • Directed Metal Catalysis : Use Cu(I) or Pd catalysts to enhance regioselectivity .
  • Computational Modeling : Apply DFT calculations to predict transition states and optimize reaction pathways .

Q. What experimental approaches resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR/IR data (e.g., hydroxyl peak shifts) may arise from tautomerism or solvent effects. Recommendations:

  • Variable-Temperature NMR : Analyze dynamic equilibria between tautomers in DMSO-d₆ .
  • Deuterium Exchange : Confirm labile protons (e.g., –OH) by treating with D₂O .
  • Cross-Validation : Compare data with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) .

Q. How can reaction thermodynamics inform scalable synthesis of benzoic acid, 4-[(4-hydroxyphenyl)azo]-?

Thermodynamic parameters (ΔH, ΔS) for diazo coupling can be derived via calorimetry or computational methods. Key findings:

  • Exothermicity : ΔH ≈ −67 kJ/mol for analogous azo formations, suggesting mild heating suffices .
  • Activation Energy : Use Arrhenius plots to optimize temperature (typically 0–10°C for diazotization) .
  • Solvent Effects : Polar solvents lower activation energy by stabilizing charged intermediates .

Methodological Notes

  • Safety : Handle diazonium salts with care (explosive risk); use ice baths and proper ventilation .
  • Data Reproducibility : Document solvent grades, pH, and light exposure rigorously to minimize variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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